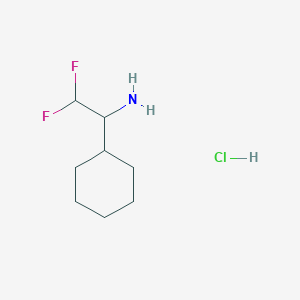

1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Cyclohexyl-2,2-difluoroethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2445750-53-6 . It has a molecular weight of 199.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-1-cyclohexyl-2,2-difluoroethan-1-amine hydrochloride . The InChI code is 1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H/t7-;/m0./s1 .Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius .科学的研究の応用

Transfer Hydrogenation and Reductive Amination

Research has demonstrated the use of cyclohexadienes in Brønsted acid-catalyzed transfer hydrogenation and reductive amination reactions. This methodology provides an alternative to traditional hydrogen sources, enabling the reduction of imines and the hydrogenation of alkenes with good selectivity and under mild conditions. Such reactions are fundamental in the synthesis of amines, a core structure in many pharmaceuticals and agrochemicals (Chatterjee & Oestreich, 2016).

Radical Transfer Hydroamination

The radical transfer hydroamination of unactivated and electron-rich double bonds using cyclohexadienes has been explored. This process showcases good yields and anti-Markovnikov selectivity, offering a versatile approach for the synthesis of aminated hydrocarbons. The presence of various functional groups is tolerated, making this methodology applicable in the construction of complex organic molecules with high functional group diversity (Guin, Mück‐Lichtenfeld, Grimme, & Studer, 2007).

Desymmetrization and Diastereoselective Protonation

The desymmetrization of cyclohexadienes through a protonation-hydroamination cascade has been reported, leading to the selective formation of bicyclic allylic amines. This reaction mechanism involves a diastereoselective protonation followed by a regioselective addition, highlighting a novel approach for the asymmetric synthesis of cyclohexene derivatives (Lebeuf, Robert, Schenk, & Landais, 2006).

Amination of Chloroaldehydes

The α-carbon amination of chloroaldehydes using cyclohexadiene derivatives as amination reagents has been developed. This process facilitates the synthesis of optically enriched dihydroquinoxalines, core structures in various natural products and bioactive molecules, underlining its significance in medicinal chemistry (Huang et al., 2019).

Synthesis of Stable Cyclic (Alkyl)(Amino)Carbenes

The synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes and their application in catalysis has been explored. These carbenes, derived from cyclohexene derivatives, exhibit high efficiency as ligands for transition metal-based catalysts, highlighting their potential in facilitating diverse organic transformations (Zeng et al., 2009).

特性

IUPAC Name |

1-cyclohexyl-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h6-8H,1-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREIXGSIHFTAKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2959192.png)

![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)